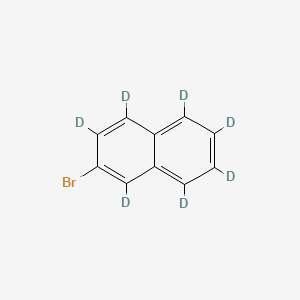

2-Bromonaphthalene-1,3,4,5,6,7,8-D7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromonaphthalene-1,3,4,5,6,7,8-D7 is a deuterium-labeled compound, specifically a deuterated form of 2-Bromonaphthalene. This compound is often used in scientific research due to its unique properties, which allow for precise tracking and quantification of molecular movements in various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromonaphthalene-1,3,4,5,6,7,8-D7 typically involves the bromination of deuterated naphthalene. The reaction conditions often include the use of bromine in the presence of a solvent like acetonitrile, with the reaction temperature maintained below 40°C . The mixture is then heated to 60-70°C for further reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale bromination processes, where deuterated naphthalene is reacted with bromine under controlled conditions to ensure high yield and purity. The product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromonaphthalene-1,3,4,5,6,7,8-D7 undergoes various chemical reactions, including:

Substitution Reactions: Commonly used in Suzuki cross-coupling reactions to form biaryls.

Oxidation and Reduction Reactions: These reactions are less common but can be used to modify the compound’s structure for specific applications.

Common Reagents and Conditions

Suzuki Cross-Coupling: Utilizes palladium catalysts and boron reagents under mild conditions to form biaryl compounds.

Oxidation: Often involves the use of oxidizing agents like potassium permanganate under controlled conditions.

Major Products

The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

2-Bromonaphthalene-1,3,4,5,6,7,8-D7 is widely used in scientific research due to its deuterium labeling, which allows for:

Metabolic Analysis: Tracking and quantifying molecular movements in metabolic studies.

NMR Spectroscopy: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Pharmaceutical Research: Investigating the pharmacokinetics and metabolic pathways of drugs.

Mechanism of Action

The mechanism of action of 2-Bromonaphthalene-1,3,4,5,6,7,8-D7 involves its interaction with molecular targets through its bromine and deuterium atoms. The deuterium atoms provide stability and allow for precise tracking in metabolic studies, while the bromine atom facilitates various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

1-Bromonaphthalene-1,3,4,5,6,7,8-D7: Another deuterium-labeled naphthalene compound with similar applications.

2-Bromonaphthalene: The non-deuterated form, used in similar chemical reactions but lacks the precise tracking capabilities of the deuterated version.

Uniqueness

2-Bromonaphthalene-1,3,4,5,6,7,8-D7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various analytical applications. This makes it particularly valuable in metabolic studies and NMR spectroscopy .

Biological Activity

2-Bromonaphthalene-1,3,4,5,6,7,8-D7 is a deuterated derivative of 2-bromonaphthalene, which has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant case studies and research findings.

Chemical Structure and Properties

Chemical Formula: C₁₀H₇BrD₇

Molecular Weight: 218.13 g/mol

CAS Number: 1262053-54-2

The structure of this compound consists of a naphthalene ring substituted with a bromine atom at the second position and deuterium atoms replacing hydrogen atoms at positions 1, 3, 4, 5, 6, 7, and 8. This isotopic labeling can influence the compound's reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

Antimicrobial Activity

Research has shown that brominated naphthalenes exhibit significant antimicrobial properties. A study focused on the antibacterial effects of halogenated naphthalenes demonstrated that compounds like 2-bromonaphthalene can inhibit the growth of various bacterial strains. The presence of bromine enhances the lipophilicity of the molecule, which may facilitate its interaction with microbial membranes.

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound. Studies have indicated that brominated compounds can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, investigations into cytochrome P450 enzymes have revealed that halogenated naphthalenes can modulate enzyme activity by altering substrate binding dynamics .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth with minimum inhibitory concentrations (MICs) determined at varying concentrations. This study highlights the compound's potential as a lead structure for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Case Study 2: Enzyme Interaction

A separate study investigated the interaction of this compound with cytochrome P450 enzymes in liver microsomes. The compound was found to inhibit enzyme activity by approximately 40% at a concentration of 100 µM. This suggests that brominated naphthalenes could be utilized in drug design to modulate metabolic processes.

The mechanism through which this compound exerts its biological effects is hypothesized to involve:

- Hydrophobic Interactions: The bromine atom increases hydrophobicity allowing better membrane penetration.

- Enzyme Binding: The compound may form stable complexes with enzymes or receptors due to its structural features.

- Reactive Oxygen Species (ROS) Generation: Brominated compounds can induce oxidative stress in microbial cells leading to cell death.

Properties

IUPAC Name |

2-bromo-1,3,4,5,6,7,8-heptadeuterionaphthalene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H/i1D,2D,3D,4D,5D,6D,7D |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSMUYYLXZULMS-GSNKEKJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])Br)[2H])[2H])[2H] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.